Cas no 878194-93-5 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile)

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a boronic ester derivative featuring a picolinonitrile substituent. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stable boronate group, which enhances handling and storage compared to boronic acids. The electron-withdrawing nitrile group adjacent to the boronate moiety can influence reactivity, making it valuable for constructing complex heterocyclic frameworks in pharmaceutical and agrochemical synthesis. Its crystalline solid form ensures ease of purification and characterization. The tetramethyl dioxaborolane ring provides improved stability against protodeboronation, making it a reliable intermediate for iterative coupling strategies under mild conditions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile structure
878194-93-5 structure
商品名:3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
CAS番号:878194-93-5
MF:C12H15BN2O2
メガワット:230.0707
MDL:MFCD08458477
CID:93120
PubChem ID:15979309

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 化学的及び物理的性質

名前と識別子

    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
    • 2-Cyanopyridine-3-boronic acid pinacol ester
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
    • MFCD08458477
    • 878194-93-5
    • BS-2127
    • AKOS015950047
    • FT-0706592
    • Z1346101319
    • 2-Pyridinecarbonitrile, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
    • 2-Cyanopyridine-3-boronic acid, pinacol ester
    • 2-CYANO-3-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)PYRIDINE
    • (2-CYANOPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • EN300-101523
    • SCHEMBL10060676
    • s10013
    • DTXSID50580549
    • MB06242
    • MDL: MFCD08458477
    • インチ: InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-7-15-10(9)8-14/h5-7H,1-4H3
    • InChIKey: CZYZGSPKMBKQBK-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)C(C)(C)OB(C2=C(C#N)N=CC=C2)O1

計算された属性

  • せいみつぶんしりょう: 230.12300
  • どういたいしつりょう: 230.1226579g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.1
  • ゆうかいてん: 58-61℃
  • ふってん: 382.9°C at 760 mmHg
  • フラッシュポイント: 185.4°C
  • 屈折率: 1.506
  • PSA: 55.14000
  • LogP: 1.25248
  • ようかいせい: 未確定

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile セキュリティ情報

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-101523-1g
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
878194-93-5 95%
1g
$80.0 2023-08-31
abcr
AB206405-5 g
2-Cyanopyridine-3-boronic acid pinacol ester; 95%
878194-93-5
5g
€531.80 2023-05-06
Enamine
EN300-101523-0.1g
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
878194-93-5 95%
0.1g
$27.0 2023-08-31
Enamine
EN300-101523-0.25g
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
878194-93-5 95%
0.25g
$40.0 2023-08-31
TRC
C987753-25mg
2-Cyanopyridine-3-boronic acid pinacol ester
878194-93-5
25mg
$75.00 2023-05-18
TRC
C987753-100mg
2-Cyanopyridine-3-boronic acid pinacol ester
878194-93-5
100mg
$150.00 2023-05-18
Enamine
EN300-101523-0.05g
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
878194-93-5 95%
0.05g
$19.0 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0305-5G
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
878194-93-5 95%
5g
¥ 1,980.00 2023-04-13
eNovation Chemicals LLC
D402816-50g
2-CYANO-3-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)PYRIDINE
878194-93-5 95%
50g
$4000 2024-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27332-250mg
2-Cyanopyridine-3-boronic acid pinacol ester, 95%
878194-93-5 95%
250mg
¥4157.00 2023-03-16

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 合成方法

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 関連文献

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrileに関する追加情報

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS No. 878194-93-5): A Versatile Building Block in Modern Medicinal Chemistry

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS No. 878194-93-5) is a versatile and highly valuable compound in the field of medicinal chemistry and pharmaceutical research. This compound, commonly referred to as a boronic ester picolinonitrile, has gained significant attention due to its unique chemical properties and potential applications in drug discovery and development.

The structure of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile consists of a picolinonitrile moiety attached to a tetramethyl dioxaborolane ring. The picolinonitrile group is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The tetramethyl dioxaborolane ring, on the other hand, provides a protected boronic acid functionality that can be readily activated for Suzuki-Miyaura cross-coupling reactions.

In recent years, the use of boronic esters in organic synthesis has become increasingly popular due to their stability and reactivity. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is no exception. Its boronic ester functionality allows for efficient and selective coupling reactions with aryl halides and vinyl halides under mild conditions. This makes it an ideal building block for the synthesis of complex organic molecules and pharmaceutical intermediates.

The versatility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile extends beyond its use as a synthetic intermediate. Recent studies have explored its potential as a bioactive molecule in its own right. For instance, picolinonitriles have been shown to exhibit various biological activities, including anti-inflammatory and anticancer properties. The addition of the boronic ester functionality may enhance these properties by improving the compound's solubility and bioavailability.

In the context of drug discovery, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile has been utilized in the development of targeted therapies. One notable application is in the design of prodrugs that can be selectively activated at specific sites within the body. The boronic ester group can be engineered to undergo hydrolysis or enzymatic cleavage under physiological conditions, releasing the active picolinonitrile moiety at the desired site of action.

Furthermore, the compound's ability to form stable complexes with metal ions has led to its exploration in metal-based drug design. Metal complexes derived from picolinonitriles have shown promise in treating various diseases due to their unique electronic and coordination properties. The presence of the boronic ester functionality may provide additional control over the stability and reactivity of these complexes.

The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile typically involves several steps. One common approach is to start with 3-cyanopyridine and convert it into the corresponding boronic ester using a palladium-catalyzed borylation reaction. This method has been optimized to achieve high yields and purity levels suitable for both research and industrial applications.

In addition to its synthetic utility and biological potential, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile has also found applications in materials science. For example, it can be used as a precursor for the preparation of functionalized polymers and coatings with improved mechanical and thermal properties. The tunable reactivity of the boronic ester group allows for precise control over the polymerization process.

The safety profile of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is another important consideration in its use as a research chemical. While it is generally considered safe when handled properly under laboratory conditions, appropriate precautions should be taken to avoid exposure to skin or inhalation. Safety data sheets (SDS) are available for reference to ensure safe handling and storage.

In conclusion, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y l)picolinonitrile (CAS No. 878194-93-5) is a multifaceted compound with significant potential in various areas of chemistry and biology. Its unique combination of structural features makes it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications and properties of this compound, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan -2-y l)picolinonitrile is poised to play an increasingly important role in advancing our understanding of complex chemical systems and developing innovative therapeutic strategies.

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